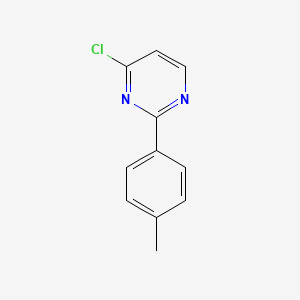

4-Chloro-2-(p-tolyl)pyrimidine

Description

Overview of the Pyrimidine (B1678525) Scaffold in Contemporary Chemical Research

The pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a cornerstone of modern chemical and biological science. ontosight.aiekb.eg It forms the core structure of the nucleobases uracil, thymine, and cytosine, which are fundamental components of DNA and RNA. researchgate.net This biological significance has cemented the pyrimidine scaffold as a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. vulcanchem.com

Researchers in pharmaceutical development extensively utilize the pyrimidine core due to its diverse chemical reactivity and its ability to serve as a versatile lead structure for discovering new therapeutics. vulcanchem.com Pyrimidine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. ontosight.airesearchgate.net Fused heterocyclic systems containing the pyrimidine ring, such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines, are also prominent in drug discovery, with several approved drugs featuring these skeletons. researchgate.netresearchgate.net The ability to readily functionalize the pyrimidine ring allows chemists to fine-tune the steric and electronic properties of molecules to optimize their interaction with biological targets. vulcanchem.com

Importance of Halogenated Pyrimidine Derivatives in Organic Synthesis and Functional Materials

The introduction of halogen atoms onto the pyrimidine ring dramatically enhances its chemical utility and gives rise to novel applications. Halogenation alters the electronic properties of the pyrimidine system, making it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. smolecule.com Commercially available chloropyrimidines are common starting materials for the synthesis of complex, polysubstituted pyrimidine libraries. smolecule.com The chlorine atoms act as versatile leaving groups that can be displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, providing a gateway to a vast chemical space. mdpi.comnih.gov

Beyond their role as synthetic intermediates, halogenated pyrimidines are crucial in their own right. In medicinal chemistry, halogenated pyrimidine analogs of nucleobases are used as anticancer agents and radiosensitizers. The incorporation of halogens can enhance binding affinity to biological targets and improve pharmacokinetic profiles. Recent studies have highlighted the potential of multi-halogenated pyrimidines as potent antibiofilm agents against resilient bacteria like Staphylococcus aureus. In the realm of material science, the strong electron-withdrawing nature of halogens makes these derivatives suitable for applications in organic electronics, such as semiconductors. mdpi.com The ability of halogen atoms to participate in halogen bonding also provides a tool for controlling intermolecular interactions in crystal engineering.

Contextualization of 4-Chloro-2-(p-tolyl)pyrimidine within the Broader Field of Pyrimidine Chemistry

This compound is a specific derivative that combines the key features of an aryl-substituted pyrimidine with a reactive halogen handle. Its structure is defined by a pyrimidine ring with a p-tolyl (4-methylphenyl) group at position 2 and a chlorine atom at position 4.

The synthesis of such a molecule is logically approached through the use of readily available di-substituted pyrimidines. The preparation of related 4-chloro-2-aryl pyrimidines often starts from 2,4-dichloropyrimidine (B19661). The two chlorine atoms on 2,4-dichloropyrimidine exhibit different reactivity, with the chlorine at the C4 position being generally more susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions. This regioselectivity is crucial for the controlled synthesis of asymmetrically substituted pyrimidines.

For instance, Suzuki-Miyaura coupling reactions on 2,4-dichloropyrimidines with arylboronic acids have been shown to occur preferentially at the C4 position. This suggests a viable synthetic route to 4-aryl-2-chloropyrimidines. While not specifically documented for this compound, the synthesis of its isomer, 2-chloro-4-(p-tolyl)pyrimidine, has been achieved via Suzuki coupling of 2,4-dichloropyrimidine with p-tolylboronic acid. The synthesis of 4-chloro-2-(arylchalcogenyl) pyrimidines has also been accomplished by the selective substitution of chlorine at the C-2 position of 2,4-dichloropyrimidine with various aryl anions, demonstrating that the regioselectivity can be controlled. vulcanchem.com

The reactivity of this compound is predicted to be dominated by the chemistry of its 4-chloro substituent. This chlorine atom serves as an excellent leaving group for further functionalization. Based on the reactivity of analogous compounds, it is expected to readily undergo:

Nucleophilic Aromatic Substitution: Reaction with various nucleophiles (amines, alcohols, thiols) to generate a diverse library of 2,4-disubstituted pyrimidines. mdpi.comnih.gov

Palladium-Catalyzed Cross-Coupling Reactions: Participation in Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions to form C-C and C-N bonds, further elaborating the pyrimidine scaffold. researchgate.net

The presence of the p-tolyl group at the C2 position also influences the molecule's properties, adding lipophilicity which can be relevant for its solubility and potential biological interactions. nih.gov While specific applications for this compound are not widely reported, its structure makes it a valuable building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and material science. Palladium complexes of the isomeric 4-chloro-6-(p-tolyl)pyrimidine (B13405962) have been investigated as catalysts for cross-coupling reactions, highlighting a potential application space for such structures. researchgate.net

Data Tables

Table 1: General Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₉ClN₂ |

| Structure | A pyrimidine ring substituted with a chlorine atom at position 4 and a p-tolyl group at position 2. |

| Key Functional Groups | Pyrimidine, Aryl Halide, Tolyl |

| Predicted Reactivity | The 4-chloro position is activated for nucleophilic substitution and cross-coupling reactions. |

Table 2: Common Reactions of Halogenated Pyrimidines

| Reaction Type | Reagents & Conditions | Purpose |

| Nucleophilic Substitution | Amines, Thiols, Alkoxides; often with a base. | Displaces the chloro group to introduce new functional groups. mdpi.com |

| Suzuki-Miyaura Coupling | Boronic acids, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃). | Forms a new carbon-carbon bond, attaching aryl or vinyl groups. researchgate.net |

| Sonogashira Coupling | Terminal alkynes, Palladium catalyst (e.g., PdCl₂(PPh₃)₂), Copper(I) iodide, Base (e.g., NEt₃). | Forms a new carbon-carbon bond with an alkyne. |

| Buchwald-Hartwig Amination | Amines, Palladium catalyst, Base. | Forms a new carbon-nitrogen bond. researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-(4-methylphenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2/c1-8-2-4-9(5-3-8)11-13-7-6-10(12)14-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWQQQIVIANPBQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 2 P Tolyl Pyrimidine and Its Structural Analogues

De Novo Synthetic Approaches to the Pyrimidine (B1678525) Core

The de novo synthesis of the pyrimidine framework is a foundational strategy, building the heterocyclic ring from acyclic components. This approach is valued for its ability to introduce desired substituents at specific positions by selecting appropriately functionalized starting materials. Key methods include classical cyclocondensation reactions and modern multi-component reaction strategies.

Cyclocondensation Reactions of Precursor Molecules

Cyclocondensation reactions are a cornerstone of pyrimidine synthesis, typically involving the reaction between a compound containing an N-C-N fragment (like an amidine) and a three-carbon fragment (like a β-dicarbonyl compound). The Pinner synthesis is a classic example of this approach. mdpi.com

To construct the 2-(p-tolyl)pyrimidine (B3029740) scaffold, a common strategy involves the condensation of 4-methylbenzamidine (p-tolyl amidine) with a suitable 1,3-dielectrophile. For instance, the reaction of p-tolyl amidine with a β-keto ester or a 1,3-diketone leads to the formation of a 2-(p-tolyl)pyrimidin-4-one or a 4-hydroxy-2-(p-tolyl)pyrimidine. This intermediate is crucial as the hydroxyl group at the 4-position can be subsequently converted to a chloro group.

A general scheme for this process is as follows:

Step 1: Cyclocondensation: A 1,3-dicarbonyl compound reacts with 4-methylbenzamidine hydrochloride in the presence of a base to form 2-(p-tolyl)pyrimidin-4-ol.

Step 2: Chlorination: The resulting pyrimidinol is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield the target 4-chloro-2-(p-tolyl)pyrimidine. heteroletters.orgresearchgate.net

The selection of the 1,3-dicarbonyl precursor allows for the introduction of various substituents at the 5- and 6-positions of the pyrimidine ring.

Multi-Component Reaction Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer an efficient and atom-economical route to complex molecules like pyrimidines. jmchemsci.com These strategies are highly valued for their ability to rapidly generate molecular diversity. mdpi.comresearchgate.net

One notable MCR for pyrimidine synthesis is an iridium-catalyzed reaction that brings together an amidine and up to three different alcohol molecules. nih.gov This process proceeds through a series of condensation and dehydrogenation steps, allowing for the regioselective construction of highly substituted pyrimidines. nih.govorganic-chemistry.org By using 4-methylbenzamidine as the amidine component, this methodology can be adapted for the synthesis of 2-(p-tolyl)pyrimidine derivatives.

Another prominent MCR is the Biginelli reaction, which typically yields 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea. jmchemsci.comwikipedia.org While the initial product is not aromatic, subsequent oxidation can lead to the formation of the fully aromatic pyrimidine ring. researchgate.net Modifications of this reaction could potentially be used to incorporate the desired p-tolyl and chloro substituents.

The table below summarizes key aspects of these de novo approaches.

| Method | Precursors | Key Features | Reference |

| Pinner Synthesis (Cyclocondensation) | 1,3-Dicarbonyl compound, 4-Methylbenzamidine | Two-step process; versatile for substitution at C5 and C6. | mdpi.com |

| Iridium-Catalyzed MCR | 4-Methylbenzamidine, Alcohols | High regioselectivity; sustainable approach. | nih.gov |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Amidine | Forms dihydropyrimidine (B8664642) intermediate requiring subsequent oxidation. | jmchemsci.comwikipedia.org |

Post-Cyclization Functionalization Strategies for Pyrimidine Derivatives

An alternative to de novo synthesis is the functionalization of an existing pyrimidine ring. This approach is particularly useful when the required pyrimidine core is readily available or when direct cyclization methods are not feasible. This involves sequential or directed introduction of the necessary chloro and p-tolyl groups onto the pyrimidine scaffold.

Halogenation at Specific Pyrimidine Ring Positions

The introduction of a chlorine atom at the C4 position of the pyrimidine ring is a common and critical transformation. This is typically achieved by the conversion of a pyrimidin-4-one (or its 4-hydroxy tautomer) using a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is the most frequently used reagent for this purpose, often in the presence of a base like N,N-dimethylaniline or triethylamine (B128534) to neutralize the HCl byproduct. heteroletters.orgmdpi.com

The reaction mechanism involves the initial phosphorylation of the hydroxyl group of the pyrimidin-4-ol, converting it into a good leaving group. Subsequent nucleophilic attack by a chloride ion displaces the phosphate (B84403) group, yielding the 4-chloropyrimidine (B154816) derivative. The reactivity of pyrimidinones (B12756618) towards chlorination makes this a reliable and high-yielding method. For example, 2-hydrazino-6-methylpyrimidin-4-one can be effectively converted to 4-chloro-2-hydrazino-6-methylpyrimidine using POCl₃. heteroletters.org

Introduction of the p-Tolyl Moiety via Established Chemical Transformations

The p-tolyl group can be introduced at the C2 position of a pre-functionalized pyrimidine ring using modern cross-coupling or nucleophilic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr): An SNAr approach can be employed where a pyrimidine substrate bearing a suitable leaving group at the C2 position reacts with a p-tolyl nucleophile. A recently developed method utilizes 2-(tert-butylsulfonyl)pyrimidine as the substrate. The sulfone group acts as a powerful electron-withdrawing group, activating the C2 position for nucleophilic attack. Reaction with a Grignard reagent, such as p-tolylmagnesium bromide, at room temperature provides the 2-(p-tolyl)pyrimidine in good yield. organic-chemistry.org This method avoids the need for precious metal catalysts. organic-chemistry.org

Palladium-Catalyzed Cross-Coupling Reactions: Reactions like the Suzuki-Miyaura coupling are powerful tools for forming carbon-carbon bonds. researchgate.netnih.gov This strategy involves the reaction of a 2-halopyrimidine (e.g., 2-chloropyrimidine (B141910) or 2-bromopyrimidine) with p-tolylboronic acid in the presence of a palladium catalyst and a base. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. This method is highly versatile and tolerates a wide range of functional groups.

The following table details these functionalization strategies.

| Transformation | Substrate | Reagent(s) | Key Features | Reference |

| Halogenation | 2-(p-tolyl)pyrimidin-4-one | POCl₃ | Standard method for converting pyrimidinones to chloropyrimidines. | heteroletters.orgresearchgate.net |

| SNAr | 2-(tert-Butylsulfonyl)pyrimidine | p-Tolylmagnesium bromide | Metal-free; proceeds under mild conditions. | organic-chemistry.org |

| Suzuki Coupling | 2-Halopyrimidine | p-Tolylboronic acid, Pd catalyst, Base | Highly versatile; broad functional group tolerance. | researchgate.netnih.gov |

Preparation of Derivatized this compound Structures

This compound is a valuable intermediate for the synthesis of more complex derivatives, primarily through nucleophilic substitution of the C4-chloro group. The electron-deficient nature of the pyrimidine ring makes the chlorine atom at the 4-position a good leaving group, readily displaced by a variety of nucleophiles.

Common derivatization reactions include:

Amination: Reaction with primary or secondary amines to produce 4-amino-2-(p-tolyl)pyrimidine derivatives. These reactions are often carried out in a suitable solvent, sometimes under microwave irradiation to accelerate the reaction rate and improve yields. nih.gov

Alkoxylation/Aryloxylation: Reaction with alcohols or phenols in the presence of a base (e.g., sodium hydride) to form 4-alkoxy or 4-aryloxy ethers.

Thiolation: Displacement of the chlorine with thiolates to generate 4-thioether derivatives.

These substitution reactions provide access to a wide array of 2,4-disubstituted pyrimidines, which are important scaffolds in medicinal chemistry and materials science. researchgate.netresearchgate.net For example, a series of 2-amino-4-substituted pyrimidine derivatives were synthesized by reacting 2-amino-4-chloropyrimidine (B19991) with various amines, demonstrating the utility of the 4-chloro position as a handle for diversification. nih.gov

Synthesis of Organoboronic Acid Derivatives

Organoboronic acids and their derivatives, such as boronic esters, are exceptionally versatile intermediates in organic synthesis, primarily due to their role in Suzuki-Miyaura cross-coupling reactions. nbinno.comresearchgate.net The synthesis of pyrimidine-based boronic acid derivatives provides a strategic entry point for introducing a wide array of substituents onto the pyrimidine ring. While the direct synthesis of 4-borylated pyrimidines has been less explored, general methods for creating these intermediates are available. nih.gov

One effective strategy involves the condensation reaction of amidines with ynone trifluoroborate salts. nih.gov This method highlights the stability of the potassium trifluoroborate group under the nucleophilic conditions required for pyrimidine ring formation, yielding pyrimidine borates that can be further functionalized. nih.gov

The general preparation of organoboron compounds often involves the reaction of an organometallic species (like Grignard or organolithium reagents) with trialkoxyboranes. mdpi.com However, the synthesis of borinic acids and their esters can be more complex than that of boronic acids because borinic esters are more electrophilic than their boronic ester precursors. mdpi.com

Table 1: Examples of Pyrimidine Boronic Acid Derivative Synthesis

| Precursors | Reagent/Conditions | Product Type | Reference |

|---|---|---|---|

| Ynone trifluoroborate salts and Benzamidine | Refluxing toluene | Pyrimidine trifluoroborates | nih.gov |

| Organometallic reagent (RM) + Trialkoxyborane | Sequential addition | Boronic/Borinic Esters | mdpi.com |

| Halogenated Pyrimidine | Metal-catalyzed borylation | Pyrimidine Boronic Ester | researchgate.net |

Formation of Chalcogenyl Pyrimidine Analogues via Nucleophilic Substitution

The synthesis of pyrimidine analogues containing chalcogens (sulfur, selenium, tellurium) can be effectively achieved through nucleophilic substitution. The chlorine atoms on dichloropyrimidines are susceptible to displacement by chalcogen-bearing nucleophiles. A notable example is the selective substitution of chlorine at the C-2 position of 2,4-dichloropyrimidine (B19661). researchgate.net

This selectivity is exploited to prepare a variety of 4-chloro-2-(arylchalcogenyl) pyrimidine compounds. The reaction involves treating 2,4-dichloropyrimidine with various aryl chalcogenide anions (ArE⁻, where E = S, Se, Te). This methodology has been successfully used to synthesize compounds such as 2-(p-tolylselanyl)-4-chloropyrimidine, a close structural analogue of the target compound. researchgate.net The reaction proceeds by the nucleophilic attack of the arylselenide or arylthiolate anion on the more electrophilic C-2 position of the 2,4-dichloropyrimidine ring. researchgate.net

Table 2: Synthesis of 4-chloro-2-(arylchalcogenyl) pyrimidines

| Aryl Chalcogenide Anion (ArE⁻) | Product | Reference |

|---|---|---|

| Phenylselanyl (PhSe⁻) | 4-chloro-2-(phenylselanyl) pyrimidine | researchgate.net |

| p-tolylselanyl (p-tolylSe⁻) | 2-(p-tolylselanyl)-4-chloropyrimidine | researchgate.net |

| 1-naphthylselanyl (1-naphthylSe⁻) | 4-chloro-2-(1-naphthylselanyl) pyrimidine | researchgate.net |

| 2-pyridylselanyl (2-pyridylSe⁻) | 4-chloro-2-(2-pyridylselanyl) pyrimidine | researchgate.net |

Direct Amination and Other Nucleophilic Substitutions

Direct nucleophilic aromatic substitution (SNAr) is a fundamental method for functionalizing chloropyrimidines. The electron-deficient nature of the pyrimidine ring facilitates the displacement of halide leaving groups by a variety of nucleophiles, including amines. beilstein-journals.org

In di- or tri-chlorinated pyrimidines, the regioselectivity of the substitution is a key consideration. For 2,4-dichloropyrimidines, nucleophilic attack generally favors the C-4 position over the C-2 position. stackexchange.com This preference can be explained by frontier molecular orbital theory, which indicates a higher LUMO coefficient at the C4 position, making it more susceptible to nucleophilic attack. stackexchange.com

Amination of 6-aryl-2,4-dichloropyrimidines has been shown to be highly regioselective, strongly favoring the formation of the C4-substituted isomer, particularly when using aliphatic secondary amines or anilines. acs.org While reactions with aliphatic amines are often catalyzed by palladium, aminations with aromatic amines can proceed without a catalyst, also with high regioselectivity for the C4 position. acs.org Other nucleophiles such as alkoxides and hydroxides can also be used, although regioselectivity can be an issue and may result in product mixtures. rsc.orgmdpi.com Acid-catalyzed amination has also been explored, with solvents like water sometimes providing the highest reaction rates. preprints.org

Table 3: Examples of Nucleophilic Substitution on Chloropyrimidines

| Substrate | Nucleophile | Conditions | Major Product | Reference |

|---|---|---|---|---|

| 6-aryl-2,4-dichloropyrimidine | Dibutylamine | Pd catalyst, LiHMDS | C4-aminated product | acs.org |

| 6-aryl-2,4-dichloropyrimidine | Aniline | No catalyst | C4-aminated product | acs.org |

| 4,6-dichloropyrimidine | Adamantane-containing amines | N/A | Monoamination at C4/C6 | nih.gov |

| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Anilines | HCl, Water | C4-aminated product | preprints.org |

Catalytic Approaches in the Synthesis of Substituted Pyrimidines

Catalysis offers powerful and efficient alternatives for the synthesis and functionalization of pyrimidine rings, enabling reactions that are difficult to achieve through traditional methods.

Transition Metal-Catalyzed Coupling Reactions for Arylation

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds and arylating heterocyclic scaffolds. The Suzuki-Miyaura coupling reaction is particularly prominent for the arylation of halogenated pyrimidines. figshare.comscilit.com This reaction typically employs a palladium catalyst to couple a halogenated pyrimidine with an organoboron reagent, such as a boronic acid or ester. figshare.com

Research has shown that chloropyrimidine substrates are often preferable over iodo-, bromo-, or fluoropyrimidines for these coupling reactions. figshare.com Depending on the reaction conditions and the stoichiometry of the reagents, it is possible to achieve monophenyl-, diphenyl-, or triphenylpyrimidines. figshare.com Beyond palladium, other transition metals have been utilized. For instance, cobalt-catalyzed cross-coupling of aryl halides with 2-chloropyrimidines has been reported, providing a practical alternative to previously known methods. nih.gov More recent advancements include palladium-catalyzed, photoredox-mediated C-H arylation, which offers a green-chemistry approach using light-emitting diodes (LEDs) to induce the transformation. rsc.org

Table 4: Transition Metal-Catalyzed Arylation of Pyrimidines

| Reaction Type | Catalyst System | Substrates | Key Feature | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Palladium catalyst | Halogenated pyrimidine + Arylboronic acid | Chloropyrimidines are effective substrates | figshare.comscilit.com |

| Cross-Coupling | Cobalt halide | 2-chloropyrimidine + Arylzinc halide | Alternative to Pd-based methods | nih.gov |

| C-H Arylation | Pd-catalyst / Ru-photoredox | (6-phenylpyridin-2-yl)pyrimidine + Aryl diazonium salt | LED-induced, green chemistry approach | rsc.org |

Metal-Free Synthetic Methodologies

In response to the environmental and economic costs associated with transition metals, metal-free synthetic methodologies have gained significant traction. These approaches often involve multi-component reactions that construct the pyrimidine ring from simpler, readily available starting materials under mild conditions. acs.orgnih.govacs.org

One such method is an NH₄I-promoted three-component tandem reaction of ketones, ammonium (B1175870) acetate (B1210297) (NH₄OAc), and N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). acs.orgnih.gov This protocol allows for the synthesis of a broad range of substituted pyrimidines in moderate to good yields under both metal- and solvent-free conditions. acs.orgnih.govacs.org Another innovative metal-free approach involves a [3 + 3] annulation of amidines with α,β-unsaturated ketones to form a dihydropyrimidine intermediate. This intermediate is then converted to the final pyrimidine product through a visible-light-enabled photo-oxidation, avoiding the need for a transition-metal catalyst for the dehydrogenation step. rsc.org These methods are advantageous due to their operational simplicity, use of mild and green conditions, and avoidance of transition-metal catalysts and strong bases. rsc.orgrsc.org

Table 5: Examples of Metal-Free Pyrimidine Synthesis

| Reaction Type | Key Reagents | Conditions | Advantage | Reference |

|---|---|---|---|---|

| Three-component tandem reaction | Ketones, NH₄OAc, DMF-DMA | NH₄I-promoted, metal- and solvent-free | Simple starting materials, broad scope | acs.orgnih.gov |

| Tandem [3 + 3] annulation & photo-oxidation | Amidines, α,β-unsaturated ketones | Visible light, metal-free | Mild and green conditions | rsc.org |

| Condensation | Aromatic ketones, aldehydes, ammonium salts | NaIO₄ (catalyst), transition-metal-free | Uses ammonium salts as nitrogen source | rsc.org |

Chemical Reactivity and Derivatization Pathways of 4 Chloro 2 P Tolyl Pyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing halogenated pyrimidines. rsc.orgyoutube.com The electron-deficient pyrimidine (B1678525) ring facilitates the attack of nucleophiles, leading to the displacement of the halide leaving group. wikipedia.org This process is central to the derivatization of 4-Chloro-2-(p-tolyl)pyrimidine.

The chlorine atom at the C-4 position of the pyrimidine ring is highly susceptible to nucleophilic attack. The SNAr mechanism proceeds via a two-step addition-elimination pathway. wikipedia.orgntnu.no In the initial step, the nucleophile attacks the electrophilic carbon atom bearing the chlorine, leading to the formation of a negatively charged, tetrahedral intermediate known as a Meisenheimer complex. wikipedia.orgntnu.no This intermediate is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atoms within the pyrimidine ring. In the subsequent step, the aromaticity of the ring is restored by the expulsion of the chloride ion, a good leaving group, resulting in the net substitution product. youtube.comwikipedia.org

The reactivity of halopyrimidines in SNAr reactions is significantly influenced by the electronic properties of the ring. The nitrogen atoms in the pyrimidine ring act as strong electron-withdrawing groups, which activate the ring towards nucleophilic attack. wikipedia.orguci.edu This activation is most pronounced at the positions ortho and para to the nitrogen atoms (C-2, C-4, and C-6).

In pyrimidine systems containing multiple halogen substituents, such as 2,4-dichloropyrimidine (B19661), nucleophilic substitution generally occurs with a high degree of regioselectivity. The attack is strongly preferred at the C-4 position over the C-2 position. wuxiapptec.comstackexchange.comresearchgate.net This preference can be attributed to several factors.

According to frontier molecular orbital (FMO) theory, the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring has a larger coefficient at the C-4 and C-6 positions compared to the C-2 position. stackexchange.com Since the SNAr reaction is typically under orbital control, the nucleophile will preferentially attack the position with the largest LUMO coefficient, which corresponds to the C-4 position. wuxiapptec.comstackexchange.com

Furthermore, steric and electronic repulsion effects play a role. A nucleophile approaching the C-2 position experiences greater electrostatic repulsion from the lone pairs of both adjacent nitrogen atoms. stackexchange.com In contrast, an attack at the C-4 position is influenced by only one adjacent nitrogen atom, making it sterically and electronically more favorable. stackexchange.com However, this regioselectivity can be sensitive to the substituents on the pyrimidine ring and the nature of the nucleophile. wuxiapptec.comwuxiapptec.com For instance, the presence of an electron-donating substituent at the C-6 position can sometimes reverse the selectivity, favoring attack at the C-2 position. wuxiapptec.com

The table below illustrates the typical regioselectivity observed in the reaction of 2,4-dichloropyrimidines with a nucleophile.

| Substrate | Nucleophile | Major Product | Reference |

|---|---|---|---|

| 2,4-Dichloropyrimidine | N-Methylpiperazine | 4-Chloro-2-(4-methylpiperazin-1-yl)pyrimidine / 2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine (Ratio 1:5) | researchgate.net |

| 2,4-Dichloro-6-phenylpyrimidine | N-Methylpiperazine | 4-Chloro-2-(4-methylpiperazin-1-yl)-6-phenylpyrimidine / 2-Chloro-4-(4-methylpiperazin-1-yl)-6-phenylpyrimidine (Ratio 1:4) | researchgate.net |

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon bonds and have been extensively applied to functionalize halopyrimidines. baranlab.orgmdpi.com These reactions offer a versatile means to introduce aryl, heteroaryl, alkyl, and alkynyl moieties onto the pyrimidine core, significantly expanding the accessible chemical space from this compound.

The Suzuki-Miyaura coupling reaction is one of the most widely used methods for C-C bond formation, involving the reaction of an organohalide with a boronic acid or its ester in the presence of a palladium catalyst and a base. mdpi.comacs.org This reaction is highly effective for the arylation of this compound.

The catalytic cycle typically begins with the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond of the pyrimidine. mdpi.com In the case of di- or polyhalogenated pyrimidines, this oxidative addition step is often regioselective. For substrates like 2,4-dichloropyrimidine, the oxidative addition of palladium preferentially occurs at the C4-chlorine bond. mdpi.com This is followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. Microwave irradiation has been shown to be an efficient method for promoting these coupling reactions, leading to high yields in short reaction times. mdpi.comresearchgate.net

The table below presents examples of Suzuki-Miyaura coupling reactions with chloropyrimidine derivatives.

| Halopyrimidine | Boronic Acid | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Chloro-2-(methylthio)pyrimidine | 2,6-Dimethylphenylboronic acid | PdCl₂(PR₂(Ph-R'))₂ (0.1 mol%) | 4-(2,6-Dimethylphenyl)-2-(methylthio)pyrimidine | 99% | acs.org |

| 2,4-Dichloropyrimidine | m-Tolylboronic acid | Pd(PPh₃)₄, Na₂CO₃, MW, 120 °C | 2-Chloro-4-(m-tolyl)pyrimidine | 75% | mdpi.com |

| 4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purine | p-Tolylboronic acid | Pd(PPh₃)₄, K₂CO₃, MW | 4-(p-Tolyl)-2-(trifluoromethyl)pyrido[1,2-e]purine | - | researchgate.net |

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling methods are effective for derivatizing this compound. These include the Sonogashira, Hiyama, and direct arylation reactions.

The Sonogashira coupling allows for the introduction of terminal alkynes at the C-4 position. This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and a base to couple the chloropyrimidine with an alkyne. researchgate.net

The Hiyama coupling utilizes organosilanes as the organometallic partner. This method has been successfully applied to the C2-arylation and alkenylation of pyrimidin-2-yl tosylates, demonstrating its potential for C-C bond formation on pyrimidine scaffolds. semanticscholar.orgresearchgate.net

Palladium-catalyzed direct arylation offers an alternative strategy that avoids the pre-functionalization required for traditional cross-coupling partners. nih.govrsc.org For instance, the direct α-arylation of carbonyl compounds with chloroaryl substrates has been developed, showcasing the versatility of palladium catalysis in forming C-C bonds with chloroarenes. nih.govrsc.orgelsevierpure.com

Strongly nucleophilic organometallic reagents, such as organolithium and organozinc compounds, can react with this compound to form new carbon-carbon bonds.

Organolithium reagents are highly reactive carbanion sources that can displace the C-4 chlorine via a nucleophilic substitution mechanism. wikipedia.orglibretexts.org These reactions are typically fast and must be conducted at low temperatures to avoid side reactions. wikipedia.org The use of organolithium reagents allows for the introduction of a wide variety of alkyl and aryl groups. researchgate.netuaeu.ac.ae For example, 2,4-dichloropyrimidines have been shown to react with organolithium reagents to afford substituted pyrimidines. researchgate.netuaeu.ac.ae

Organozinc reagents , often prepared in situ from zinc metal, are generally less reactive and more functional-group-tolerant than their organolithium counterparts. nih.gov They are key intermediates in the Negishi coupling reaction, another important palladium-catalyzed method for C-C bond formation. The activation of zinc metal is crucial for the formation of the organozinc reagent, and various methods, including the use of "Rieke zinc," have been developed for this purpose. nih.gov

Further Functionalization of the Pyrimidine and p-Tolyl Moieties

The structure of this compound offers multiple sites for further chemical modification, enabling the synthesis of a diverse range of derivatives. Both the pyrimidine and the p-tolyl rings, as well as the methyl group, can undergo various transformations.

Reactions on the Aromatic Rings

The two aromatic systems in the parent molecule exhibit distinct reactivity profiles. The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack, whereas the p-tolyl ring is electron-rich and readily undergoes electrophilic substitution.

Pyrimidine Ring:

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C-4 position is the most reactive site for nucleophilic aromatic substitution (SNAr). This is a characteristic reaction of chloropyrimidines, where the electron-withdrawing nature of the ring nitrogen atoms facilitates the displacement of the halide by a variety of nucleophiles. The reactivity at the C-4 position is generally greater than at the C-2 position in such systems. Common nucleophiles used in these reactions include amines, alkoxides, and thiolates, leading to the formation of 4-amino, 4-alkoxy, and 4-thioether derivatives, respectively. The reaction conditions can be tailored, but often involve heating the chloropyrimidine with the nucleophile in a suitable solvent, sometimes in the presence of a base to neutralize the liberated HCl.

Electrophilic Aromatic Substitution: Electrophilic substitution on the pyrimidine ring is generally difficult due to its electron-deficient character. However, if it occurs, the reaction is directed to the C-5 position, which is the most electron-rich carbon atom in the ring. The presence of activating substituents on the ring can facilitate such reactions. For this compound, reactions like nitration or halogenation at the C-5 position would require harsh conditions and may proceed with low yields. For instance, halogenation of pyrimidine nucleosides at the C-5 position has been achieved using N-halosuccinimides. elsevierpure.com

p-Tolyl Ring:

Electrophilic Aromatic Substitution: In contrast to the pyrimidine ring, the p-tolyl group is an activated aromatic system due to the electron-donating methyl group. It readily undergoes electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. wikipedia.org The methyl group directs incoming electrophiles to the ortho positions (relative to the methyl group, i.e., C-3' and C-5' of the phenyl ring). Standard conditions for these reactions can be employed. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be performed with elemental halogens in the presence of a Lewis acid catalyst.

Table 1: Representative Functionalization Reactions on the Aromatic Rings

| Ring System | Reaction Type | Position | Typical Reagents | Product Type |

|---|---|---|---|---|

| Pyrimidine | Nucleophilic Substitution (SNAr) | C-4 | R-NH2, R-OH/Base, R-SH/Base | 4-amino, 4-alkoxy, 4-thioether derivatives |

| Pyrimidine | Electrophilic Substitution | C-5 | HNO3/H2SO4, NBS/NCS | 5-nitro, 5-halo derivatives (requires forcing conditions) |

| p-Tolyl | Electrophilic Substitution | C-3', C-5' | HNO3/H2SO4, Br2/FeBr3 | Nitro- and halo-substituted tolyl derivatives |

Transformations of the Methyl Group on the p-Tolyl Moiety

The methyl group of the p-tolyl moiety is also a site for various chemical transformations, providing another avenue for derivatization.

Oxidation: The methyl group can be oxidized to different oxidation states. A well-known method for the oxidation of methyl groups on heterocyclic systems is the Riley oxidation, which utilizes selenium dioxide (SeO2) to convert the methyl group into an aldehyde (formyl group). researchgate.net More aggressive oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid, can oxidize the methyl group all the way to a carboxylic acid. This transformation introduces a valuable functional group that can be used for further reactions, such as amide or ester formation.

Halogenation: Free radical halogenation can be used to introduce one or more halogen atoms onto the methyl group. This reaction is typically initiated by UV light or a radical initiator like AIBN (azobisisobutyronitrile) and uses reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). This yields benzylic halides, which are versatile intermediates for subsequent nucleophilic substitution reactions to introduce a wide variety of functional groups.

Table 2: Common Transformations of the p-Tolyl Methyl Group

| Reaction Type | Typical Reagents | Product Functional Group |

|---|---|---|

| Oxidation to Aldehyde | SeO2 | -CHO |

| Oxidation to Carboxylic Acid | KMnO4 or CrO3 | -COOH |

| Free Radical Halogenation | NBS or NCS, UV light/AIBN | -CH2X, -CHX2, -CX3 (X = Cl, Br) |

Oxidative and Reductive Transformations

Beyond the functionalization of specific groups, the core structure of this compound can undergo oxidative and reductive transformations that affect the pyrimidine ring and its substituents.

Reductive Transformations: The most common reductive transformation for this class of compounds is the dehalogenation of the C-4 chloro group. This can be achieved through catalytic hydrogenation, using a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H2 gas, ammonium (B1175870) formate). nih.gov This reaction replaces the chlorine atom with a hydrogen atom, yielding 2-(p-tolyl)pyrimidine (B3029740). Other reducing systems, such as polymethylhydrosiloxane (B1170920) (PMHS) with a palladium catalyst, have also been shown to be effective for the dehalogenation of chloroarenes under mild conditions. msu.edu Under more forcing hydrogenation conditions, the pyrimidine ring itself can be reduced to a di- or tetrahydropyrimidine (B8763341) derivative. umich.edursc.org

Oxidative Transformations: The pyrimidine ring can undergo N-oxidation at one or both of its nitrogen atoms. This is typically accomplished using peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in the presence of an acid anhydride (B1165640) like trifluoroacetic anhydride (TFAA). nih.govrsc.org The resulting pyrimidine N-oxides have altered electronic properties and can be used in further synthetic manipulations, such as rearrangements or as substrates for cycloaddition reactions. researchgate.netarkat-usa.org More aggressive oxidation of the pyrimidine ring, for example with osmium tetroxide, can lead to the formation of diols and potentially ring-opened products. nih.gov

Table 3: Summary of Oxidative and Reductive Transformations

| Transformation | Reaction Type | Site of Reaction | Typical Reagents | Resulting Structure |

|---|---|---|---|---|

| Reduction | Catalytic Hydrogenation (Dehalogenation) | C-4 | H2, Pd/C | 2-(p-tolyl)pyrimidine |

| Reduction | Catalytic Hydrogenation (Ring Reduction) | Pyrimidine Ring | H2, PtO2 (forcing conditions) | Hydropyrimidine derivative |

| Oxidation | N-Oxidation | Pyrimidine Nitrogens | m-CPBA, H2O2/TFAA | Pyrimidine N-oxide |

| Oxidation | Ring Oxidation/Cleavage | Pyrimidine Ring | OsO4, KMnO4 | Ring-opened or hydroxylated products |

Structural Elucidation and Spectroscopic Characterization of 4 Chloro 2 P Tolyl Pyrimidine and Its Derivatives

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This technique offers detailed insights into molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing.

While the specific crystal structure for 4-Chloro-2-(p-tolyl)pyrimidine is not widely reported, detailed structural analyses have been performed on its close derivatives, providing valuable information on its likely conformation and geometry. A key example is the selanyl (B1231334) derivative, 2-(p-tolylselanyl)-4-chloropyrimidine, whose crystal structure has been determined. researchgate.net

For the thiazolo[4,5-d]pyrimidine (B1250722) derivative, 3-(4-fluorophenyl)-2-thioxo-5-(trifluoromethyl)-2,3-dihydro researchgate.netnih.govthiazolo[4,5-d]pyrimidin-7(6H)-one, the thiazolopyrimidine fragment is nearly coplanar, but the attached phenyl ring is substantially rotated, with a dihedral angle of 64.4(1)° relative to the central ring system. mdpi.com This indicates that steric hindrance and electronic effects from substituents can significantly influence the molecular conformation. Based on these findings, it is expected that this compound would adopt a largely planar conformation, though some degree of twist between the pyrimidine (B1678525) and p-tolyl rings is possible.

Table 1: Selected Crystallographic Data for a this compound Derivative

| Parameter | Value | Compound |

|---|---|---|

| Crystal System | Triclinic | 3-(4-fluorophenyl)-2-thioxo-5-(trifluoromethyl)-2,3-dihydro researchgate.netnih.govthiazolo[4,5-d]pyrimidin-7(6H)-one |

| Space Group | P-1 | 3-(4-fluorophenyl)-2-thioxo-5-(trifluoromethyl)-2,3-dihydro researchgate.netnih.govthiazolo[4,5-d]pyrimidin-7(6H)-one |

Note: Data is for a representative derivative to illustrate typical structural features.

The arrangement of molecules in the crystal lattice is dictated by a variety of non-covalent interactions. For aromatic and heterocyclic compounds like this compound, hydrogen bonding and π-π stacking are the most significant forces.

In the crystal structure of 4,6-Dimethyl-2-p-tolyl-pyrimidine, intermolecular C-H⋯π contacts are observed, which link the molecules into infinite chains. This type of interaction, where a carbon-hydrogen bond acts as a weak donor to an aromatic π-system, is crucial for the stabilization of the crystal structure.

The hybridization of a pyrimidine core with other moieties, such as a 1,3-thiazole, can result in a planar conformation that is conducive to π–π stacking with DNA or protein residues. nih.gov These interactions, along with hydrogen bonding and dipolar interactions involving the heteroatoms (N and S), are critical for the molecule's biological activity. nih.gov In various pyrimidine salts, the crystal packing is driven by a network of O-H⋯O, N-H⋯O, N-H⋯N, and C-H⋯O interactions, which create complex three-dimensional networks. mdpi.com The planar nature of the pyrimidine ring makes it an excellent participant in forming diverse supramolecular synthons, with N-H⋯N interactions being a common association mode. mdpi.com The Hirshfeld surface analysis of related triazolo-pyridazino-indole structures reveals the dominance of H⋯H, H⋯C, and N⋯H contacts in the crystal packing, with C⋯C contacts being characteristic of strong π-π stacking interactions. mdpi.com

Given the structure of this compound, its solid-state architecture is likely stabilized by a combination of these interactions. The electron-deficient pyrimidine ring and the electron-rich p-tolyl ring are well-suited for offset face-to-face π-π stacking. Furthermore, the pyrimidine nitrogen atoms can act as hydrogen bond acceptors, while the aromatic C-H bonds can act as weak donors, leading to a stable and densely packed crystal lattice.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, the precise connectivity and electronic environment of each atom in the carbon-hydrogen framework can be determined.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the pyrimidine ring and the p-tolyl group.

p-Tolyl Protons: The p-tolyl group will exhibit a characteristic pattern. The two protons ortho to the pyrimidine ring and the two protons meta to it are chemically distinct and will appear as a pair of doublets in the aromatic region (typically δ 7.0–8.5 ppm). The methyl group protons will give rise to a sharp singlet, usually further upfield around δ 2.4–2.7 ppm.

Pyrimidine Protons: The two protons on the pyrimidine ring are in different electronic environments due to the influence of the adjacent nitrogen atoms and the chloro substituent. They are expected to appear as two distinct signals, likely doublets due to coupling with each other, in the downfield region of the spectrum (typically δ 7.0-9.3 ppm). For the parent pyrimidine molecule, the proton at the C2 position appears at δ 9.26 ppm, while the C4/C6 protons are at δ 8.78 ppm and the C5 proton is at δ 7.36 ppm. chemicalbook.com The presence of the p-tolyl and chloro substituents will alter these shifts.

In related 2-amino-4-chloro-pyrimidine derivatives, the pyrimidine protons are observed as an AB quartet, with one proton appearing around δ 6.05 ppm and the other around δ 7.77-7.83 ppm. nih.gov This provides an indication of the expected chemical shift range for the protons on the substituted pyrimidine ring.

Table 2: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyrimidine-H | 7.0 - 9.3 | Doublet |

| Pyrimidine-H | 7.0 - 9.3 | Doublet |

| Tolyl-H (ortho) | 7.0 - 8.5 | Doublet |

| Tolyl-H (meta) | 7.0 - 8.5 | Doublet |

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals are expected for the carbons of both the pyrimidine and p-tolyl rings.

p-Tolyl Carbons: The p-tolyl group will show four signals: one for the methyl carbon (around δ 20-30 ppm), one for the quaternary carbon attached to the pyrimidine ring, and two for the ortho and meta CH carbons in the aromatic region (δ 125-150 ppm).

Pyrimidine Carbons: The pyrimidine ring contains four carbon atoms. The carbon atom bonded to the chlorine (C4) will be significantly affected. The carbon at C2, bonded to the p-tolyl group, will also have a characteristic chemical shift. The remaining two carbons (C5 and C6) will appear in the typical aromatic/heteroaromatic region. In pyridine, for instance, the carbon atoms adjacent to the nitrogen (C2) are deshielded and appear around δ 150 ppm, while the C3 and C4 carbons appear at δ 124 ppm and δ 136 ppm, respectively. testbook.com Similar trends are expected for the pyrimidine ring.

In studies of 2-amino-4-chloro-pyrimidine derivatives, the carbon signals for the pyrimidine ring appear in the range of δ 93-164 ppm. nih.gov Specifically, observed peaks include values around δ 93.5, 157.4, 162.7, and 163.4 ppm. nih.gov These values serve as a useful reference for assigning the carbon signals of this compound.

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyrimidine C-Cl | 155 - 165 |

| Pyrimidine C-Tolyl | 160 - 170 |

| Pyrimidine C-H | 110 - 160 |

| Tolyl C-H | 125 - 135 |

| Tolyl C-ipso | 135 - 145 |

| Tolyl C-CH₃ | 138 - 142 |

Advanced NMR techniques are crucial for characterizing more complex structural features, particularly in derivatives containing heteroatoms other than carbon and hydrogen. For chalcogen derivatives of this compound, such as those containing selenium, ⁷⁷Se NMR spectroscopy is a highly informative tool. researchgate.net

The ⁷⁷Se nucleus is NMR-active (spin I = 1/2, natural abundance 7.63%) and provides a very wide chemical shift range, making it highly sensitive to the local electronic environment of the selenium atom. huji.ac.il This technique has been successfully used to characterize compounds like 2-(p-tolylselanyl)-4-chloropyrimidine. researchgate.net

The chemical shift of ⁷⁷Se can provide insights into bonding and intermolecular interactions. For example, the measured ⁷⁷Se chemical shifts in selenaborane clusters have been correlated with calculated shifts to assign the positions of selenium vertices within the cluster. nih.gov The chemical shifts are reported relative to a standard, typically dimethyl selenide (B1212193) (SeMe₂, δ = 0.0 ppm). nih.gov The values can span a large range, from over +470 ppm to less than -500 ppm, depending on the connectivity and oxidation state of the selenium atom. nih.gov ⁷⁷Se NMR is also used to study selenium-sulfur heterocycles and selenium binding to proteins. huji.ac.ilscispace.com The observation of coupling between ⁷⁷Se and other nuclei, such as ¹H and ¹³C, can provide valuable structural information through bond connectivities. huji.ac.il

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The FT-IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that correspond to the various stretching and bending vibrations of its constituent bonds.

Detailed analysis of the spectrum would reveal vibrational modes characteristic of the pyrimidine ring, the p-tolyl group, and the carbon-chlorine bond. The aromatic C-H stretching vibrations of both the pyrimidine and the tolyl rings are anticipated in the region of 3100-3000 cm⁻¹. The C-H stretching of the methyl group in the p-tolyl substituent would likely appear around 2960-2850 cm⁻¹.

The C=C and C=N stretching vibrations within the pyrimidine ring are expected to produce a set of sharp, medium to strong absorption bands in the 1600-1400 cm⁻¹ region. The presence of the p-tolyl substituent is further confirmed by characteristic aromatic C=C stretching bands in a similar region. The C-Cl stretching vibration is typically observed in the fingerprint region, generally between 800 and 600 cm⁻¹, and can be a key indicator of the chloro-substitution on the pyrimidine ring.

Table 1: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic (Pyrimidine and Tolyl) |

| 2960-2850 | C-H Stretch | Methyl (-CH₃) |

| 1600-1400 | C=C and C=N Stretch | Pyrimidine Ring |

| 1610-1450 | C=C Stretch | Aromatic (p-tolyl) |

| 800-600 | C-Cl Stretch | Chloroalkane |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern upon ionization. For this compound, electron ionization mass spectrometry (EI-MS) would be expected to yield a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of the chlorine atom, a characteristic isotopic pattern for the molecular ion peak would be observed, with an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of the molecular ion would likely proceed through several pathways, providing valuable structural information. A common fragmentation pathway for aromatic compounds is the loss of small, stable molecules or radicals. For this compound, potential fragmentation could involve the loss of a chlorine radical (Cl•), leading to a significant fragment ion. Another plausible fragmentation is the cleavage of the bond between the pyrimidine ring and the p-tolyl group.

Analysis of the closely related compound, 4-Chloro-2-phenylpyrimidine, shows prominent peaks at m/z 190 (the molecular ion) and 155, which corresponds to the loss of a chlorine atom. mdpi.com This suggests a similar initial fragmentation for this compound. The mass spectrum of another related compound, 4,6-dichloro-2-(methylthio)pyrimidine, also shows a clear molecular ion peak and subsequent fragmentation patterns related to the loss of its substituents.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment | Corresponding Loss |

| [M]⁺ | [C₁₁H₉ClN₂]⁺ | - |

| [M-Cl]⁺ | [C₁₁H₉N₂]⁺ | Cl• |

| [M-p-tolyl]⁺ | [C₄H₂ClN₂]⁺ | C₇H₇• |

| [p-tolyl]⁺ | [C₇H₇]⁺ | C₄H₂ClN₂• |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the π → π* and n → π* electronic transitions associated with the aromatic pyrimidine and p-tolyl systems.

The pyrimidine ring itself exhibits characteristic UV absorption. The presence of the p-tolyl substituent, a chromophore, is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted 4-chloropyrimidine (B154816), due to the extension of the conjugated π-system. The chlorine atom, being an auxochrome, may also influence the absorption spectrum, though typically to a lesser extent than a conjugated aromatic substituent.

Table 3: Predicted UV-Vis Spectral Data for this compound

| Wavelength Range (nm) | Electronic Transition | Chromophore |

| 250-350 | π → π | Pyrimidine and p-tolyl rings |

| >300 | n → π | Pyrimidine ring (lone pair on N) |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations are essential for understanding the electronic structure and reactivity of a molecule at the atomic level. DFT is a widely used method that offers a good balance between accuracy and computational cost.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are used to study the physical movements and conformational flexibility of molecules, as well as their interactions with biological macromolecules.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of 4-Chloro-2-(p-tolyl)pyrimidine over time, providing a detailed view of its conformational changes and interactions with its environment. mdpi.commdpi.com These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion on a scale of nanoseconds or longer. nih.gov

In a typical MD simulation of this compound, the molecule would be placed in a simulation box, often with a solvent like water, to mimic physiological conditions. The stability of the compound's interaction with a target protein, for instance, can be assessed by monitoring the root mean square deviation (RMSD) of the atomic positions over the simulation time. mdpi.commdpi.com A stable RMSD suggests that the ligand remains well-bound within the protein's active site. mdpi.com

Furthermore, root mean square fluctuation (RMSF) analysis can identify which parts of the molecule are more flexible. mdpi.com For this compound, this could reveal the rotational freedom of the p-tolyl group relative to the pyrimidine (B1678525) ring and the flexibility of the chloro-substituent. Such information is crucial for understanding how the molecule might adapt its conformation upon binding to a biological target. mdpi.com

Table 1: Representative Data from a Hypothetical Molecular Dynamics Simulation of this compound

| Simulation Parameter | Value | Description |

| Simulation Time | 100 ns | The total time over which the molecular motion is simulated. |

| Average RMSD | 0.2 nm | Indicates the average deviation of the molecule's backbone atoms from a reference structure, suggesting stability. |

| Average RMSF of p-tolyl group | 0.3 nm | Represents the fluctuation of the p-tolyl group, indicating a degree of rotational freedom. |

| Average RMSF of pyrimidine core | 0.1 nm | Shows the rigidity of the pyrimidine ring structure. |

Quantitative Structure-Activity Relationship (QSAR) Studies (In Silico Modeling)

QSAR studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com These in silico models are instrumental in predicting the activity of new compounds and in understanding the structural features that are important for their biological effects. nih.gov

For a series of pyrimidine derivatives including this compound, a QSAR model can be developed to predict their potential as, for example, anticancer or anti-inflammatory agents. nih.govnih.gov This involves compiling a dataset of related compounds with their experimentally determined biological activities. Various molecular descriptors (physicochemical, topological, electronic, etc.) are then calculated for each compound.

Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a model that correlates these descriptors with the observed activity. nih.gov The predictive power of the QSAR model is evaluated using statistical parameters like the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the root mean square error (RMSE). mdpi.com A robust model can then be used to predict the biological activity of new or untested pyrimidine derivatives, including this compound. nih.gov

A significant outcome of QSAR studies is the identification of key molecular descriptors that have the most substantial impact on the biological activity of the compounds. nih.govresearchgate.net For pyrimidine derivatives, these descriptors might include properties like lipophilicity (logP), molecular weight, polar surface area, and specific electronic features. nih.govresearchgate.net

For this compound, a QSAR model might reveal that the presence of the chloro group at the 4-position and the p-tolyl group at the 2-position are critical for its activity. The model could quantify the positive or negative contribution of these substituents. For instance, the lipophilic nature of the p-tolyl group might be identified as a key factor for membrane permeability or hydrophobic interactions with a target receptor. researchgate.net Similarly, the electron-withdrawing nature of the chloro substituent could be highlighted as important for specific interactions. researchgate.net

Table 2: Hypothetical Key Structural Descriptors from a QSAR Study of Pyrimidine Derivatives

| Descriptor | Coefficient | Importance |

| LogP (Lipophilicity) | 0.54 | A positive correlation suggests that higher lipophilicity enhances biological activity. |

| Molecular Weight | -0.21 | A negative correlation indicates that smaller molecules may be more active. |

| Dipole Moment | 0.35 | A positive value suggests the importance of polar interactions for activity. |

| Presence of Halogen at C4 | 0.68 | Indicates a significant positive contribution of a halogen at this position to the overall activity. |

Theoretical Prediction of Reactivity and Reaction Mechanisms

Computational quantum chemistry methods, such as Density Functional Theory (DFT), are used to predict the reactivity of molecules and to elucidate potential reaction mechanisms. nih.govgrnjournal.us These calculations provide insights into the electronic structure and energy of molecules, which are fundamental to understanding their chemical behavior. grnjournal.us

For this compound, DFT calculations can be used to determine the distribution of electron density in the molecule. This can help in identifying the most likely sites for nucleophilic or electrophilic attack. nih.gov For instance, the carbon atom attached to the chlorine is expected to be electrophilic and thus a primary site for nucleophilic substitution reactions. thieme.deresearchgate.net

Furthermore, computational methods can be used to model the entire energy profile of a proposed reaction mechanism, including the structures of reactants, transition states, and products. grnjournal.usrsc.org This allows for the calculation of activation energies, which are crucial for predicting the feasibility and rate of a reaction. grnjournal.us For example, the mechanism of substitution of the chlorine atom in this compound by various nucleophiles can be theoretically investigated to predict the most favorable reaction pathway. researchgate.net

Spectroscopic Property Predictions via Computational Methods

Computational methods, particularly DFT, are highly effective in predicting the spectroscopic properties of molecules, which can be used to confirm their structure and to interpret experimental spectra.

For this compound, DFT calculations can predict its ¹H and ¹³C NMR chemical shifts. nih.govmdpi.com These theoretical values can then be compared with experimental data to aid in the assignment of the observed peaks to specific atoms in the molecule. youtube.com The accuracy of these predictions has significantly improved with the development of advanced computational models and basis sets. nih.gov

Similarly, the vibrational frequencies corresponding to the infrared (IR) spectrum of this compound can be calculated. These calculations can help in assigning the observed absorption bands to specific molecular vibrations, such as the C-Cl stretch, the C=N stretches of the pyrimidine ring, and the vibrations of the p-tolyl group. nih.gov

Finally, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to its UV-Vis absorption spectrum. researchgate.netnih.gov This can provide information about the electronic structure and the nature of the molecular orbitals involved in the absorption of light.

Table 3: Predicted Spectroscopic Data for this compound using DFT

| Spectroscopic Data | Predicted Value | Corresponding Structural Feature |

| ¹³C NMR Chemical Shift | ~162 ppm | C4-Cl carbon of the pyrimidine ring |

| ¹H NMR Chemical Shift | ~7.5 ppm | Protons on the p-tolyl group |

| IR Vibrational Frequency | ~750 cm⁻¹ | C-Cl stretching vibration |

| UV-Vis Absorption Maximum (λmax) | ~280 nm | π → π* transition of the aromatic system |

Challenges and Future Perspectives in the Research of 4 Chloro 2 P Tolyl Pyrimidine

Development of Novel and Sustainable Synthetic Routes

Key areas for future exploration include:

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction times, improve yields, and reduce side-product formation in the synthesis of other chloropyrimidine derivatives. Applying this technology to the synthesis of 4-Chloro-2-(p-tolyl)pyrimidine could offer a significant improvement over conventional heating methods.

One-Pot Reactions: Designing a one-pot synthesis, where multiple reaction steps are carried out in the same vessel, can significantly improve efficiency by reducing the need for intermediate purification steps. A future goal would be to develop a one-pot procedure starting from simple precursors to construct the this compound core.

Catalytic Cross-Coupling Reactions: Modern catalytic methods, such as Suzuki or Stille cross-coupling, could be explored for the key bond-forming steps. For instance, coupling a pre-functionalized pyrimidine (B1678525) with a p-tolylboronic acid derivative in the presence of a palladium catalyst could provide a direct and high-yielding route. The use of such catalytic systems is common for functionalizing chloro-pyrimidine cores.

Green Chemistry Principles: Future synthetic strategies should incorporate principles of green chemistry, such as the use of safer solvents (e.g., water, ethanol, or supercritical fluids), minimizing energy consumption, and using renewable starting materials where possible.

Exploration of Undiscovered Reactivity Patterns and Selective Transformations

The this compound molecule possesses distinct reactive sites, primarily the chlorine atom at the C4-position, which is susceptible to nucleophilic aromatic substitution (SNAr). A significant challenge is to achieve high selectivity in these transformations, avoiding unwanted side reactions.

Future research should focus on:

Chemoselective Functionalization: The chlorine atom at the C4 position is a key handle for introducing further molecular diversity. Research on related dichloropyrimidines has demonstrated that selective substitution is possible based on the nature of the nucleophile and reaction conditions. A key challenge is to systematically study the SNAr reactions of this compound with a wide range of nucleophiles (N-, O-, S-, and C-based) to map its reactivity profile. The electronic influence of the p-tolyl group on the reactivity of the C4-chloro position is a critical area for investigation.

Transition-Metal-Catalyzed Cross-Coupling: Beyond simple SNAr, the C-Cl bond is an ideal site for transition-metal-catalyzed cross-coupling reactions. Future work should explore Suzuki, Sonogashira, Buchwald-Hartwig, and Heck reactions to introduce new aryl, alkynyl, amino, and vinyl groups, respectively. This would vastly expand the library of accessible derivatives.

Directed C-H Functionalization: A more advanced challenge is the selective functionalization of the C-H bonds on the pyrimidine or the p-tolyl ring. This would allow for the introduction of functional groups without pre-functionalization, representing a highly atom-economical approach.

Table 1: Potential Selective Transformations for this compound

| Reaction Type | Reagents/Catalyst | Potential Product | Research Goal |

| Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | 4-Amino/Alkoxy/Thio-2-(p-tolyl)pyrimidine | Map reactivity and selectivity with various nucleophiles. |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | 4-Aryl-2-(p-tolyl)pyrimidine | Introduce diverse aryl and heteroaryl substituents. |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | 4-Alkynyl-2-(p-tolyl)pyrimidine | Create rigid, linear extensions for material science applications. |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | 4-Amino-2-(p-tolyl)pyrimidine derivatives | Access a broad range of substituted amine derivatives for biological screening. |

Advanced Computational Tools for Structure-Function Prediction and Rational Design

Computational chemistry offers powerful tools to predict the properties of molecules and guide experimental work, thereby saving time and resources. For this compound and its derivatives, a significant opportunity lies in the application of advanced computational models to predict their chemical and biological properties before synthesis.

Future directions in this area include:

Density Functional Theory (DFT) Calculations: DFT can be used to calculate a range of quantum chemical parameters for novel derivatives. These parameters, such as the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), the energy gap (ΔE), and the molecular electrostatic potential (MEP), can provide insights into the molecule's reactivity, stability, and potential for intermolecular interactions.

Molecular Docking: For medicinal chemistry applications, molecular docking simulations can predict the binding affinity and orientation of this compound derivatives within the active site of a biological target, such as a protein kinase. This allows for the rational design of compounds with improved potency and selectivity.

ADME/Tox Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, of new derivatives. This early-stage screening is crucial for identifying candidates with favorable drug-like properties and avoiding costly failures in later stages of drug development.

Table 2: Key Computational Parameters and Their Significance

| Parameter | Abbreviation | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | Relates to the ability to donate electrons; indicates reactivity with electrophiles. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to the ability to accept electrons; indicates reactivity with nucleophiles. |

| HOMO-LUMO Energy Gap | ΔE | Correlates with chemical stability and reactivity. A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential | MEP | Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack. |

| Binding Energy Score | - | Predicted from molecular docking; estimates the binding affinity to a biological target. |

Expansion into Novel Material Science and Catalytic Applications

While pyrimidines are extensively studied in medicinal chemistry, their potential in material science and catalysis remains relatively underexplored. The rigid, aromatic structure and tunable electronic properties of the this compound core make it an attractive candidate for these fields.

Future perspectives include:

Organic Electronics: The π-conjugated system of the pyrimidine ring, which can be extended through functionalization at the C4-position, suggests potential applications in organic electronics. Derivatives could be investigated as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs). The electronic properties of related nitrogen-containing heterocycles are known to be valuable in these areas.

Ligand Design for Catalysis: The nitrogen atoms in the pyrimidine ring can act as coordination sites for metal ions. By designing and synthesizing derivatives with appropriate functional groups, this compound could serve as a scaffold for novel ligands in homogeneous catalysis. These ligands could find use in a variety of catalytic transformations, such as cross-coupling reactions or asymmetric synthesis.

Supramolecular Chemistry: The planar structure and potential for hydrogen bonding and π-π stacking make this molecule a candidate for building blocks in supramolecular chemistry. Future research could explore the self-assembly of derivatives into well-defined nanostructures with interesting photophysical or electronic properties.

Deeper Understanding of In Vitro Biological Mechanisms to Guide Molecular Design

The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs. Derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. A major challenge for any new pyrimidine series, including derivatives of this compound, is to move beyond initial activity screening to a deep understanding of the underlying mechanism of action.

Future research should be directed towards:

Target Identification and Validation: If a derivative of this compound shows promising biological activity (e.g., anticancer), the next critical step is to identify its specific molecular target. Many pyrimidine derivatives are known to be kinase inhibitors. Biochemical assays against a panel of kinases would be a logical starting point to identify the target and assess selectivity.

Structure-Activity Relationship (SAR) Studies: A systematic SAR study is essential to understand how different substituents on the pyrimidine core affect biological activity. By synthesizing and testing a library of analogues—varying the groups at the C4-position while keeping the 2-(p-tolyl) group constant—researchers can build a model that guides the design of more potent and selective compounds.

Mechanism of Action Studies: Beyond target binding, it is crucial to understand the downstream cellular effects. For an anticancer candidate, this would involve studies on its impact on the cell cycle, induction of apoptosis (programmed cell death), and inhibition of cell migration and invasion.

Antimicrobial Applications: The rise of antimicrobial resistance necessitates the search for new classes of antibiotics. Pyrimidine derivatives have shown potential as antibacterial and antifungal agents. Future work could involve screening this compound derivatives against a panel of resistant bacterial and fungal strains and investigating their mechanism of action, which may differ from existing drugs.

By addressing these challenges and exploring these future perspectives, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new discoveries in medicine, material science, and beyond.

Q & A

Q. What are the primary synthetic routes for 4-Chloro-2-(p-tolyl)pyrimidine?

- Methodological Answer : The compound is synthesized via cross-coupling reactions, halogenation, or nucleophilic substitution. Key examples:

- Pd-catalyzed Suzuki-Miyaura coupling : React 4-chloro-2-halopyrimidine derivatives with p-tolylboronic esters using Pd(dppf)Cl₂ as a catalyst and Cs₂CO₃ as a base in DME/H₂O at 80°C .

- Halogenation : Chlorination of pyrimidine precursors with N-chlorosuccinimide (NCS) in DMF at 0°C .

- Methylthio substitution : Replace methylthio groups in intermediates (e.g., 4-chloro-2-(methylthio)pyrimidine) with p-tolyl groups via nucleophilic displacement .

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd(dppf)Cl₂, Cs₂CO₃, DME/H₂O, 80°C | 30–70% | |

| Halogenation | NCS, DMF, 0°C | 55% | |

| Methylthio Displacement | Pd catalysis, aliphatic amines, reflux | 85% |

Q. How is the structural identity of this compound confirmed?

- Methodological Answer : Use a combination of spectroscopic and computational tools:

- NMR : Analyze ¹H and ¹³C spectra to confirm substitution patterns (e.g., aromatic protons near chlorine or methyl groups) .

- HRMS : Validate molecular weight (e.g., C₁₁H₁₀ClN₃ requires m/z 219.0564) .

- InChI Key : Compare with PubChem-generated identifiers (e.g., InChIKey=HXTUOLGGMWNTJZ-UHFFFAOYSA-N for analogs) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods for reactions releasing toxic gases (e.g., HCl).

- Waste Management : Segregate halogenated waste and dispose via certified facilities .

Advanced Research Questions

Q. How can cross-coupling reaction yields be optimized for derivatives of this compound?

- Methodological Answer :

- Catalyst Screening : Test Pd(II) complexes (e.g., Pd(dppf)Cl₂ vs. Pd(PPh₃)₄) to enhance coupling efficiency .

- Solvent Optimization : Replace DME/H₂O with THF or toluene for hydrophobic substrates.